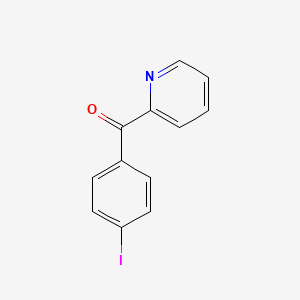

2-(4-Iodobenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Iodobenzoyl)pyridine is a nitrogen-bearing heterocycle with a pyridine ring substituted by an iodobenzoyl group at the 2-position. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals. The term “pyridine” is derived from Greek, where “pyr” signifies fire and “idine” refers to aromatic bases. Initially isolated from picoline, pyridine has become a crucial component in over 7000 existing drug molecules of medicinal importance .

Synthesis Analysis

The synthesis of 2-(4-Iodobenzoyl)pyridine involves the condensation of 2/4-acetyl pyridine with imidazo[1,2-a]pyridines. Diversified amides resulting from this process have been evaluated for their anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazopyridine Derivatives

“2-(4-Iodobenzoyl)pyridine” serves as a precursor in the synthesis of imidazopyridine derivatives. These compounds, due to their structural resemblance to purines, are significant in therapeutic applications. They are known to influence numerous cellular pathways, which is crucial for the functioning of cancerous cells, pathogens, and components of the immune system .

Development of Proton Pump Inhibitors

Research has shown that imidazopyridine derivatives, which can be synthesized from “2-(4-Iodobenzoyl)pyridine,” act as proton pump inhibitors. These are essential for treating conditions like gastroesophageal reflux disease by reducing stomach acid production .

Aromatase Inhibitors for Cancer Treatment

The compound’s derivatives have been found to inhibit aromatase, an enzyme involved in estrogen production. This application is particularly relevant in the treatment of hormone-sensitive breast cancers .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazopyridine derivatives, synthesized from “2-(4-Iodobenzoyl)pyridine,” have been reported to exhibit NSAID properties. These are used to reduce inflammation and pain without the side effects associated with steroids .

Antidepressant and Cardiotonic Agents

Some derivatives show potential as antidepressants and cardiotonic agents, offering new avenues for the treatment of depression and heart-related conditions .

Antihypertensive and Antiarrhythmic Activities

These compounds also exhibit antihypertensive and antiarrhythmic activities, which could be beneficial in managing blood pressure and preventing irregular heartbeats .

Agricultural Applications

In agriculture, derivatives of “2-(4-Iodobenzoyl)pyridine” are used for treating broad-leaved plant shoots and in rodent control, showcasing the compound’s versatility beyond medical applications .

Antiviral and Antimicrobial Properties

The compound’s derivatives possess antiviral and antimicrobial activities, making them candidates for developing new treatments against various infections .

Eigenschaften

IUPAC Name |

(4-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYDXHJYEKPKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641999 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobenzoyl)pyridine | |

CAS RN |

898779-82-3 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)